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Cat. No.: B028507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-1,3-dioxane-
5-carboxylate, a heterocyclic compound with significant potential as a synthetic intermediate

and building block in medicinal chemistry and materials science. This document details its

physicochemical properties, outlines a standard synthesis protocol, discusses its primary

applications as a protecting group, and presents predicted spectroscopic data for

characterization. The information is structured to support researchers and drug development

professionals in leveraging this molecule for advanced organic synthesis.

Introduction and IUPAC Nomenclature
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No: 155818-14-7) is a cyclic organic

compound featuring a 1,3-dioxane core structure.[1][2] This core is substituted at the C2

position with a gem-dimethyl group, characteristic of an acetonide, and at the C5 position with

a methyl carboxylate functional group. The IUPAC name for this compound is formally

confirmed as methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.[1]

The structure is fundamentally a protected form of a dihydroxy-acid derivative. The 1,3-dioxane

ring serves as an acetal protecting group for a 1,3-diol, a common strategy in multi-step organic

synthesis to mask reactive hydroxyl groups. This allows for selective chemical transformations
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on other parts of the molecule, such as the ester functionality. Given the stereogenic center at

the C5 position, this compound can exist as enantiomers, making it a valuable chiral building

block when synthesized from an enantiomerically pure precursor. Its structural analogues, such

as derivatives of 2,2-dimethyl-1,3-dioxolane (a five-membered ring), are known to be key

intermediates in the synthesis of pharmaceutical agents like the anti-cancer drug gemcitabine.

[3]

Physicochemical and Computed Properties
Quantitative data for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is summarized below.

Experimental physical properties such as boiling point and density are not widely reported;

therefore, computed properties from reliable databases are included.

Property Value Source

IUPAC Name
methyl 2,2-dimethyl-1,3-

dioxane-5-carboxylate
PubChem[1]

CAS Number 155818-14-7 PubChem[1]

Molecular Formula C₈H₁₄O₄ PubChem[1]

Molecular Weight 174.19 g/mol PubChem[1][2]

Appearance Light Yellow Oil USBio[4]

Solubility
Dichloromethane, Ethyl

Acetate, Methanol
USBio[4]

Monoisotopic Mass 174.08920892 Da PubChem[1]

Computed XLogP3 0.3 PubChem[1]

Topological Polar Surface Area 44.8 Å² PubChem[1]

Synthesis and Experimental Protocols
The synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is typically achieved

through the acid-catalyzed protection of a 1,3-diol precursor. The most common method
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involves the reaction of methyl 3-hydroxy-2-(hydroxymethyl)propanoate with an acetone

equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

Representative Experimental Protocol: Acetonide
Formation
This protocol describes a general procedure for the synthesis based on standard methods for

1,3-diol protection.

Reactant Preparation: To a solution of methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0

eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane, 5 mL/mmol), add 2,2-

dimethoxypropane (1.2 eq).

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic

acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by adding a small amount of a weak base, such as

triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.

Extraction: If necessary, remove the solvent under reduced pressure. Redissolve the residue

in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The resulting crude product, a light yellow oil, can be

purified by flash column chromatography on silica gel to yield the pure Methyl 2,2-dimethyl-
1,3-dioxane-5-carboxylate.[4]
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Synthesis Workflow

Start: Prepare Reactants

Dissolve Diol Precursor in
Anhydrous Solvent

Add 2,2-Dimethoxypropane
(Acetone Equivalent)

Add Acid Catalyst
(e.g., p-TsOH)

Stir at Room Temperature
(2-4 hours)

Quench Reaction
(Add Weak Base)

Solvent Extraction
& Washing

Dry and Concentrate

Final Product:
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.
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Applications in Research and Drug Development
The primary application of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in a research

context is as a protected synthetic intermediate.

1,3-Diol Protection: The 2,2-dimethyl-1,3-dioxane moiety is a robust protecting group for 1,3-

diols. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and

many oxidizing/reducing conditions. This stability allows chemists to perform reactions on

other parts of the molecule, such as the methyl ester (e.g., hydrolysis, amidation, or

reduction), without affecting the diol. The protecting group can be readily removed under

acidic aqueous conditions to regenerate the diol.

Chiral Building Block: When derived from a chiral starting material, this compound becomes

a valuable building block for asymmetric synthesis. The fixed stereocenter at C5 can direct

the stereochemical outcome of subsequent reactions, enabling the construction of complex,

stereochemically-defined molecules, which is of paramount importance in drug development.
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Logical Role in Synthesis

1,3-Diol Precursor
(e.g., Chiral Diol Ester)

Protection Step
(Acid, Acetone)

Methyl 2,2-dimethyl-
1,3-dioxane-5-carboxylate
(Protected Intermediate)

Selective Chemistry
(e.g., Ester Modification)

Deprotection Step
(Aqueous Acid)

Final Complex Molecule
(Diol Revealed)

Click to download full resolution via product page

Caption: Logical flow of using the compound as a protecting group.

Spectroscopic Analysis (Predicted)
While specific experimental spectra are not widely published, the structure of Methyl 2,2-
dimethyl-1,3-dioxane-5-carboxylate allows for the reliable prediction of its key spectroscopic
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features.

Technique Predicted Features

¹H NMR

- gem-Dimethyl Protons (C(CH₃)₂): Two singlets,

~1.3-1.5 ppm (6H total). Axial and equatorial

methyls may be non-equivalent. - Ester Methyl

(COOCH₃): One singlet, ~3.7 ppm (3H). - Ring

Protons (CH₂OCH₂CH): Complex multiplets,

~3.5-4.5 ppm (5H total), due to axial and

equatorial positions and coupling.

¹³C NMR

- Ester Carbonyl (C=O): ~170-175 ppm. - Ketal

Carbon (C(CH₃)₂): ~98-102 ppm. - Ring

Carbons (CH₂O, CHO): ~60-75 ppm. - Ester

Methyl (OCH₃): ~52 ppm. - gem-Dimethyl

Carbons (C(CH₃)₂): Two signals, ~20-30 ppm.

IR (Infrared)

- C=O Stretch (Ester): Strong absorption band

at ~1735-1750 cm⁻¹. - C-O Stretch (Acetal &

Ester): Strong, broad bands in the region of

~1000-1200 cm⁻¹. - C-H Stretch (Alkyl): Bands

at ~2850-3000 cm⁻¹.

Mass Spec (MS)

- Molecular Ion (M⁺): Expected at m/z = 174. -

Key Fragments: Loss of a methyl group (M-15)

at m/z = 159; Loss of a methoxy group (M-31) at

m/z = 143; Fragments related to the dioxane

ring structure.

Conclusion
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable synthetic intermediate whose

utility lies in its function as a stable, yet readily cleavable, protecting group for 1,3-diols. Its

structure is well-suited for applications in complex molecule synthesis where precise control of

reactivity and stereochemistry is required. This technical guide provides the foundational

chemical data and procedural context necessary for its effective application in advanced

research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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